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Compound of Interest

Compound Name:
(2-Morpholinopyridin-3-

yl)methanamine

Cat. No.: B1591547 Get Quote

Introduction and Compound Overview
(2-Morpholinopyridin-3-yl)methanamine is a heterocyclic amine containing pyridine and

morpholine moieties. Its structural features—a basic primary amine and a tertiary amine within

the morpholine ring—dictate its physicochemical properties, such as solubility and

chromatographic behavior. Accurate and precise quantification of this compound is critical for

quality control in manufacturing, pharmacokinetic studies in drug development, and various

research applications.

This guide provides two validated methods tailored for different analytical needs, reflecting the

journey of a compound from synthesis to preclinical or clinical evaluation.
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Property Value
Rationale & Implication for
Analysis

Chemical Structure

The presence of basic nitrogen

atoms makes it suitable for

reverse-phase

chromatography with acidic

mobile phases and positive ion

mode mass spectrometry.

Molecular Formula C₁₀H₁₅N₃O ---

Molecular Weight 193.25 g/mol

Used for preparing standard

solutions of known molarity

and for mass spectrometry

calculations.

pKa (Predicted)
~8.5 (primary amine), ~5.0

(pyridine N)

The compound will be

positively charged at acidic pH,

enhancing retention on C18

columns and improving

ionization efficiency in ESI+.

LogP (Predicted) ~0.5 - 1.5

Indicates moderate polarity,

suitable for reverse-phase

HPLC. Suggests that protein

precipitation or solid-phase

extraction (SPE) are viable

sample preparation strategies

for bioanalysis.

Method 1: HPLC-UV for API Quantification and
Purity
This method is designed for the accurate quantification of (2-Morpholinopyridin-3-
yl)methanamine as a pure substance or in a pharmaceutical formulation, where

concentrations are expected to be in the µg/mL to mg/mL range. The validation framework is

based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
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Principle and Rationale
A reverse-phase HPLC method is employed to separate the analyte from potential impurities.

The acidic mobile phase (using trifluoroacetic acid, TFA) serves a dual purpose: it protonates

the amine functional groups on the analyte, leading to sharp, symmetrical peaks, and it

protonates residual silanols on the C18 column packing, minimizing undesirable secondary

interactions. Detection is performed using a UV detector at a wavelength corresponding to the

absorbance maximum of the pyridine ring system.

Instrumentation and Reagents
HPLC System: Quaternary pump, autosampler, column oven, and UV/PDA Detector.

Column: C18, 4.6 x 150 mm, 5 µm particle size.

Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Trifluoroacetic Acid (TFA).

Reference Standard: (2-Morpholinopyridin-3-yl)methanamine, certified purity >99%.

Step-by-Step Protocol
1. Mobile Phase Preparation:

Mobile Phase A (Aqueous): 0.1% (v/v) TFA in Water.
Mobile Phase B (Organic): 0.1% (v/v) TFA in Acetonitrile.
Scientist's Note: The use of TFA as an ion-pairing agent is crucial for achieving good peak
shape for basic compounds like this one.

2. Standard Solution Preparation:

Stock Standard (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL
volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B
(Diluent).
Working Standards: Prepare a series of calibration standards by serial dilution of the stock
standard with the diluent to cover the expected concentration range (e.g., 1, 5, 10, 25, 50,
100 µg/mL).

3. Sample Preparation:
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Accurately weigh an amount of sample expected to contain ~10 mg of the analyte into a 10
mL volumetric flask.
Add ~7 mL of diluent, sonicate for 5 minutes to dissolve, then dilute to volume.
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. Chromatographic Conditions:

Parameter Condition Rationale

Column C18, 4.6 x 150 mm, 5 µm
Standard stationary phase for

moderately polar compounds.

Mobile Phase
Gradient elution (see table

below)

To ensure elution of the main

peak with good resolution from

any early or late-eluting

impurities.

Flow Rate 1.0 mL/min
A standard flow rate for a 4.6

mm ID column.

Column Temp. 30 °C
To ensure reproducible

retention times.

Injection Vol. 10 µL

Balances sensitivity with the

risk of peak distortion from

overloading.

Detection UV at 265 nm

Wavelength chosen based on

the typical absorbance

maximum for pyridine-

containing compounds. A PDA

detector should be used during

development to confirm this.

Gradient Elution Program:
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Time (min) % Mobile Phase A % Mobile Phase B

0.0 95 5

10.0 50 50

12.0 5 95

14.0 5 95

14.1 95 5

18.0 95 5

Method Validation Summary (per ICH Q2(R1))
The method must be validated to demonstrate its suitability.[1][2]

Parameter Acceptance Criteria Purpose

Specificity

Peak is pure (by PDA) and

well-resolved from placebo and

known impurities.

Ensures the signal is only from

the analyte.

Linearity

R² ≥ 0.999 over the

concentration range (e.g., 1-

100 µg/mL).

Confirms a proportional

response to concentration.

Accuracy
98.0% - 102.0% recovery at

three concentration levels.

Measures the closeness of the

experimental value to the true

value.

Precision (RSD)

Repeatability (n=6): ≤ 1.0%;

Intermediate Precision: ≤

2.0%.

Demonstrates the method's

consistency.

LOD & LOQ
Signal-to-Noise ratio of 3:1

(LOD) and 10:1 (LOQ).

Defines the lower limits of the

method's capability.[4]

Robustness

%RSD ≤ 2.0% for small,

deliberate changes in flow

rate, column temp, etc.

Shows the method's reliability

under varied conditions.
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Method 2: LC-MS/MS for Bioanalysis in Human
Plasma
This method is designed for the sensitive and selective quantification of (2-Morpholinopyridin-
3-yl)methanamine in a complex biological matrix like human plasma. It is suitable for

pharmacokinetic studies where low ng/mL concentrations are expected. The validation follows

the FDA and ICH M10 Bioanalytical Method Validation Guidance.[5][6][7]

Principle and Rationale
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides unparalleled

selectivity and sensitivity.[8] The analyte is separated from matrix components using a rapid

HPLC gradient and then detected by a mass spectrometer operating in Multiple Reaction

Monitoring (MRM) mode. In MRM, a specific precursor ion (the protonated molecule, [M+H]⁺) is

selected and fragmented, and a specific product ion is monitored. This precursor-to-product

transition is highly specific to the analyte, minimizing interference from the complex plasma

matrix. A stable isotope-labeled internal standard (SIL-IS) is used to correct for variations in

sample processing and instrument response.

Visual Workflow: LC-MS/MS Method Development
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MS Optimization

LC Optimization

Final Method

Direct Infusion of Analyte
(1 µg/mL in 50% ACN)

Q1 Full Scan
to find [M+H]+

Product Ion Scan
(Fragment [M+H]+)

Select >2 MRM Transitions
(Quantifier & Qualifier)

Combine LC & MS Methods

Column & Mobile Phase
Screening

Gradient Optimization
(for speed & resolution)

Finalize LC Method

Validate per FDA/ICH M10
Guidance
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1. Aliquot 50 µL Plasma

2. Add 10 µL Internal Standard

3. Add 200 µL Cold Acetonitrile
(Protein Precipitation)

4. Vortex (1 min)

5. Centrifuge (10 min)

6. Transfer Supernatant

7. Inject into LC-MS/MS

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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